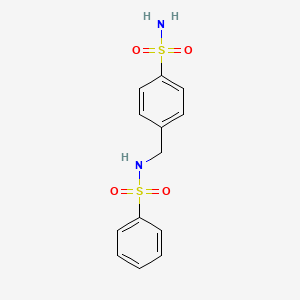

4-(Benzenesulfonamidomethyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(Benzenesulfonamidomethyl)benzenesulfonamide is a compound that falls within the category of benzenesulfonamides, which are known for their diverse biological activities. These compounds have been extensively studied due to their potential as inhibitors of various enzymes, such as carbonic anhydrases, and their role in medicinal chemistry as potential therapeutic agents.

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives often involves the introduction of various substituents to the benzenesulfonamide moiety to enhance biological activity or to study structure-activity relationships (SAR). For instance, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides as high-affinity inhibitors of kynurenine 3-hydroxylase involves the incorporation of a phenylthiazol moiety into the benzenesulfonamide structure . Similarly, the synthesis of compounds with a triazole moiety linked to the benzenesulfonamide has been reported, which showed significant inhibition of carbonic anhydrase isoforms . These synthetic approaches often involve multi-step reactions, including condensation, cyclization, and functional group transformations.

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is characterized by spectroscopic techniques such as FT-IR, NMR, and X-ray crystallography. For example, a sulfonamide compound with a hydroxy-methylbenzylidene amino group was characterized using these techniques, revealing its crystalline structure in the monoclinic space group . The molecular structure is crucial for understanding the interaction of these compounds with biological targets, as it determines the binding affinity and specificity.

Chemical Reactions Analysis

Benzenesulfonamides can undergo various chemical reactions, which are essential for their biological activity. The introduction of different substituents can significantly alter the reactivity and interaction with enzymes. For instance, the introduction of a pyrazole moiety into the benzenesulfonamide structure resulted in compounds with cytotoxic and carbonic anhydrase inhibitory effects . The reactivity of these compounds is also influenced by the presence of metal ions, as seen in the synthesis of metal complexes with benzenesulfonamide ligands, which showed biological activity against fungi .

Physical and Chemical Properties Analysis

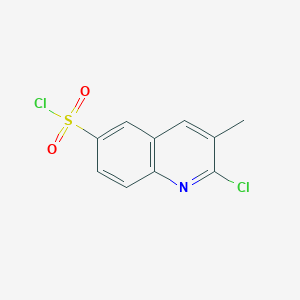

The physical and chemical properties of benzenesulfonamide derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents attached to the benzenesulfonamide core. These properties are essential for the pharmacokinetic profile of potential drugs. For example, the introduction of tetrazole moieties into the benzenesulfonamide structure was investigated for their antibacterial activity and carbonic anhydrase inhibition, which is partly determined by these physical and chemical properties . Additionally, the synthesis of novel quinolines from benzenesulfonamide derivatives demonstrated the potential of these compounds as anticancer and radioprotective agents, highlighting the importance of their physical and chemical properties in drug design .

Applications De Recherche Scientifique

Polymer-Supported Benzenesulfonamides in Chemical Transformations

Polymer-supported benzenesulfonamides, derived from immobilized primary amines and 2/4-nitrobenzenesulfonyl chloride, have been pivotal in various chemical transformations. This includes facilitating unusual rearrangements to yield a spectrum of privileged scaffolds, showcasing the versatility of benzenesulfonamide derivatives in synthesizing complex molecular structures for research purposes (Fülöpová & Soural, 2015).

Carbonic Anhydrase Inhibitory Effects

The synthesis of 4-(2-substituted hydrazinyl)benzenesulfonamides by microwave irradiation demonstrated their significant inhibitory effects on carbonic anhydrase I and II isoenzymes. This highlights the potential of benzenesulfonamide derivatives in the development of inhibitors for enzymes involved in various physiological processes, contributing to the understanding of enzyme function and inhibition (Gul et al., 2016).

Photodynamic Therapy Applications

The synthesis of new zinc phthalocyanine substituted with benzenesulfonamide derivative groups containing Schiff base exhibited high singlet oxygen quantum yield. Such derivatives show promise as Type II photosensitizers for cancer treatment in photodynamic therapy, indicating the role of benzenesulfonamide derivatives in developing therapeutic agents (Pişkin, Canpolat, & Öztürk, 2020).

Inhibition of Metastasis in Breast Cancer

Ureido-substituted benzenesulfonamides have shown excellent inhibition of human carbonic anhydrases, including tumor-associated enzymes. One particular derivative significantly inhibited the formation of metastases by 4T1 mammary tumor cells, offering a novel approach to antimetastatic drug development (Pacchiano et al., 2011).

Mécanisme D'action

Target of Action

The primary target of 4-(Benzenesulfonamidomethyl)benzenesulfonamide is Carbonic Anhydrase 2 . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst .

Mode of Action

The compound interacts with its target, Carbonic Anhydrase 2, by inhibiting its activity . This inhibition disrupts the normal function of the enzyme, leading to changes in the biochemical processes that rely on the conversion of carbon dioxide to bicarbonate and protons .

Biochemical Pathways

The inhibition of Carbonic Anhydrase 2 affects several biochemical pathways. One of the most significant is the regulation of pH and fluid balance in various tissues and organs . By inhibiting the activity of Carbonic Anhydrase 2, 4-(Benzenesulfonamidomethyl)benzenesulfonamide can disrupt these processes, potentially leading to a variety of downstream effects .

Pharmacokinetics

These properties are crucial in determining the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of 4-(Benzenesulfonamidomethyl)benzenesulfonamide’s action largely depend on the specific context in which it is used. Given its mechanism of action, the compound could potentially be used to modulate pH and fluid balance in various tissues and organs .

Action Environment

The action, efficacy, and stability of 4-(Benzenesulfonamidomethyl)benzenesulfonamide can be influenced by various environmental factors. These may include the pH of the local environment, the presence of other interacting molecules, and the specific characteristics of the target cells or tissues

Propriétés

IUPAC Name |

4-(benzenesulfonamidomethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O4S2/c14-20(16,17)12-8-6-11(7-9-12)10-15-21(18,19)13-4-2-1-3-5-13/h1-9,15H,10H2,(H2,14,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXGMACVQSZVIDO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(C=C2)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Benzenesulfonamidomethyl)benzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-chloro-N-(4-methylbenzo[d]thiazol-2-yl)-2-(methylthio)pyrimidine-4-carboxamide](/img/structure/B3011559.png)

![N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B3011561.png)

![4-methyl-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}-1,3-thiazole-5-carboxamide](/img/structure/B3011563.png)

![2-[2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl]-4,5-dimethoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide](/img/structure/B3011568.png)

![N-(4-ethoxyphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B3011571.png)

![N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N-methylpyridine-3-carboxamide](/img/structure/B3011573.png)